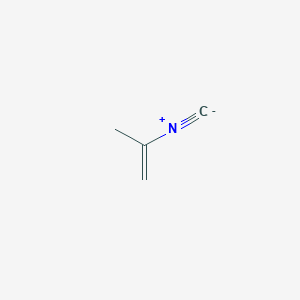
2-Isocyanoprop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isocyanoprop-1-ene is an organic compound with the molecular formula C4H5NO It is a derivative of propene where an isocyanate group is attached to the first carbon atom
准备方法
Synthetic Routes and Reaction Conditions
2-Isocyanoprop-1-ene can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with phosgene in the presence of a base. The reaction proceeds through the formation of an intermediate chloroformate, which then undergoes rearrangement to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where propargyl alcohol is reacted with phosgene under controlled conditions. The reaction is carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The final product is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
2-Isocyanoprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Ureas and carbamates.
科学研究应用
2-Isocyanoprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and resins, where its reactivity with various nucleophiles is exploited to create materials with specific properties.
作用机制
The mechanism of action of 2-Isocyanoprop-1-ene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and water. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
2-Isocyanoprop-1-ene can be compared with other isocyanates such as methyl isocyanate and phenyl isocyanate. While all these compounds share the isocyanate functional group, this compound is unique due to its propene backbone, which imparts different reactivity and properties.
Similar Compounds
Methyl Isocyanate: Known for its use in the production of pesticides and polyurethane foams.
Phenyl Isocyanate: Used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its specific structure, which allows for unique applications in organic synthesis and material science.
属性
CAS 编号 |
96042-10-3 |
|---|---|
分子式 |
C4H5N |
分子量 |
67.09 g/mol |
IUPAC 名称 |
2-isocyanoprop-1-ene |
InChI |
InChI=1S/C4H5N/c1-4(2)5-3/h1H2,2H3 |
InChI 键 |
RFBJVZNPFSSKFG-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)[N+]#[C-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
![2-[(4-Bromoanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14354641.png)
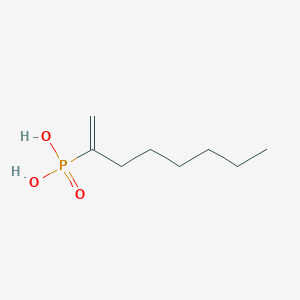
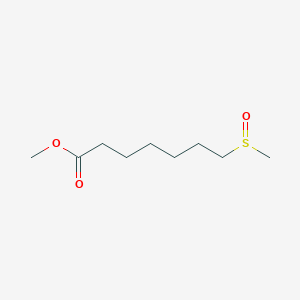
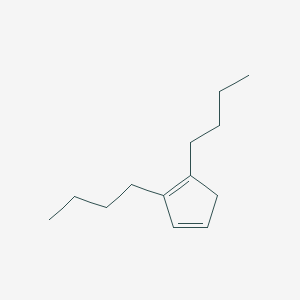
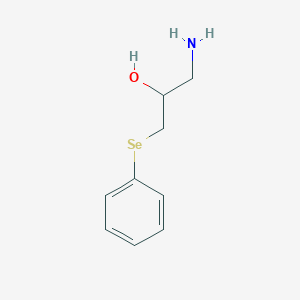
![2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene](/img/structure/B14354677.png)
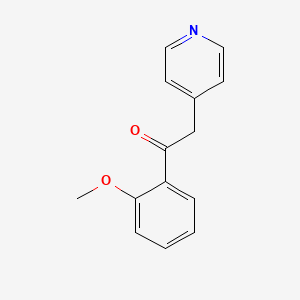
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
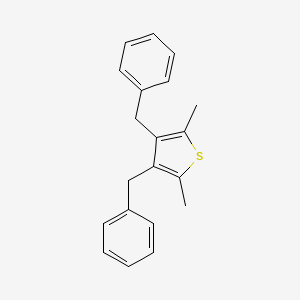
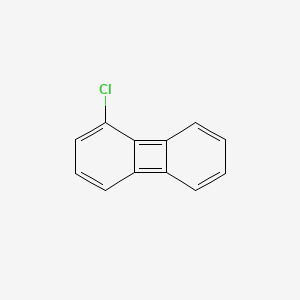
![Butyl (2E)-[(4-methoxyphenyl)imino]acetate](/img/structure/B14354707.png)
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)
